molecular formula C12H10ClNO3 B021976 1-acetyl-5-chloro-1H-indol-3-yl acetate CAS No. 108761-32-6

1-acetyl-5-chloro-1H-indol-3-yl acetate

Cat. No.: B021976
CAS No.: 108761-32-6
M. Wt: 251.66 g/mol
InChI Key: YRPCMEPOCVDFNU-UHFFFAOYSA-N
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Description

Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core with an acetyl group at the 1-position, a chlorine atom at the 5-position, and an ester group derived from acetic acid at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester typically involves the following steps:

Industrial Production Methods

Industrial production of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group, chlorine atom, and ester functionality allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

1-Acetyl-5-chloro-1H-indol-3-yl acetate is a chemical compound belonging to the indole family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C12H10ClNO2\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}\text{O}_2

This compound can be synthesized through various methods, including microwave-assisted synthesis which has shown efficiency in producing indole derivatives with higher yields. For instance, a reported method involves the cyclization of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride under microwave irradiation, resulting in yields ranging from 34% to 71% .

Anticancer Properties

This compound has been studied for its cytotoxic effects against several cancer cell lines. The compound exhibits potent activity against:

  • Human Liver Cancer (HepG2)
  • Human Colon Cancer (HT-29)
  • Human Breast Cancer (MCF-7)

In vitro studies utilizing the MTT assay have demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in these cancer cells .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HepG215.2
HT-2912.8
MCF-710.5

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Neuroprotective Effects

Research indicates that indole derivatives like this compound may possess neuroprotective properties. These effects are attributed to the compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. In vitro studies suggest that it can reduce the expression of inflammatory cytokines in microglial cells, promoting neuroprotection .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers within cells.
  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in tumor progression and inflammation, enhancing its therapeutic potential against cancer and inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability accompanied by increased apoptosis markers.
  • Neuroprotection in BV2 Microglial Cells : Another investigation revealed that at low concentrations, this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating neurodegenerative diseases .

Properties

IUPAC Name

(1-acetyl-5-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPCMEPOCVDFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(N-carboxymethylamino)-5-chlorobenzoic acid (1.20 g, 5.2 mmol) and anhydrous sodium acetate (0.6 g, 7.3 mmol) were dissolved in 8 ml acetic anhydride. After stirred for 5 hours at 60° C., the reaction mixture was cooled down to room temperature, and the sodium acetate was filtered off. The filtrate was concentrated, and the residue was dissolved in 100 ml ethyl acetate. 100 ml water and 20 ml saturated sodium bicarbonate were added to the solution, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate (50 ml×2). The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2), dried, and evaporated, to obtain a white solid (1-acetyl-5-chloro-3-acetoxyindole) (0.84 g, yield: 64%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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